molecular formula C22H28O4 B1237698 Crocetin dimethyl ester CAS No. 5892-54-6

Crocetin dimethyl ester

Cat. No. B1237698
CAS RN: 5892-54-6
M. Wt: 356.5 g/mol
InChI Key: OXNHRKGZZFWUQZ-QORFUXSJSA-N
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Description

Crocetin dimethyl ester, also known as Dimethylcrocetin, is found in the stigmas of saffron (Crocus sativus L.) and has antioxidant activity . It is an aglycone of crocin, which is naturally occurring in saffron and produced in biological systems by hydrolysis of crocin as a bioactive metabolite .


Synthesis Analysis

Crocetin dimethyl ester can be synthesized using 3,7-dimethyloctatrienemthanal and methyl 2-bromopropionate as raw materials. The synthesis involves a three-step reaction to obtain crude crocetin as a dimethyl ester. The refined crocetin is obtained after hydrolysis, decoloration, and recrystallization .


Molecular Structure Analysis

Crocetin (C20H24O4; MW: 328.4 g/mol) displays a polyunsaturated conjugated acid structure, 4 side-chain methyl groups, and seven conjugated double bonds, including cis-form and trans-form . Crocetin dimethyl ester has a molecular weight of 356.46 .


Chemical Reactions Analysis

Crocetin dimethyl ester has been found to inhibit cell migration and tube formation, and inhibit the phosphorylation of VEGFR2 and its downstream pathway molecules .


Physical And Chemical Properties Analysis

Crocetin exhibits poor solubility in water and most organic solvents, except for pyridine and dimethyl sulfoxide . Given the presence of a long chain of conjugated carbon-carbon double bonds, crocetin is sensitive to thermal treatment, light, and pH. It undergoes oxidation and isomerization when exposed to light and heat .

Scientific Research Applications

Antioxidant Activity

Dimethylcrocetin has been identified as a potent antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Cancer Properties

Research has shown that Dimethylcrocetin has potential anti-cancer properties. It has been found to have effects on cancer cell lines, particularly glioblastoma and rhabdomyosarcoma . The compound was found to affect cytotoxicity and gene expression, implicated in proapoptotic and cell survival pathways .

Bioactive Compound

Dimethylcrocetin is a bioactive compound found in saffron extracts . Bioactive compounds are types of chemicals found in small amounts in plants and certain foods (such as fruits, vegetables, nuts, oils, and whole grains). They have actions in the body that can promote good health.

Role in Apoptosis

Dimethylcrocetin has been found to influence the expression of genes like BAX, BID, BCL2, MYCN, SOD1, and GSTM1 . These genes are involved in the process of apoptosis, or programmed cell death, which is an essential component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death.

Medicinal Applications

Dimethylcrocetin, being a major component of saffron, contributes to the medicinal properties of saffron . Saffron has been used in traditional medicine for its various health benefits, including its potential effects on depression, premenstrual syndrome, Alzheimer’s disease, and cancer .

Industrial Applications

Dimethylcrocetin, due to its presence in saffron, also contributes to the industrial applications of saffron . Saffron is used in the food industry as a seasoning and coloring agent. It is also used in the cosmetic industry for its potential benefits on skin health .

Mechanism of Action

Crocetin can act via different mechanisms, such as enhancing the rate of oxygen transport and diffusivity, inhibiting pro-inflammatory mediators, protecting cells from reactive oxygen species (ROS) damage, and stimulating apoptosis in cancer cells .

Safety and Hazards

According to the safety data sheet, it is recommended to avoid breathing dust and to wear protective gloves/clothing when handling Crocetin dimethyl ester .

Future Directions

Crocetin demonstrates promising anti-cancer properties and offers potential as an adjunctive or alternative therapy in oncology. More large-scale, rigorously designed clinical trials are needed to establish therapeutic protocols and ascertain the comprehensive benefits and safety profile of crocetin in diverse cancer types .

properties

IUPAC Name

dimethyl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-17(13-9-15-19(3)21(23)25-5)11-7-8-12-18(2)14-10-16-20(4)22(24)26-6/h7-16H,1-6H3/b8-7+,13-9+,14-10+,17-11+,18-12+,19-15+,20-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNHRKGZZFWUQZ-QORFUXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C(=O)OC)C=CC=C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)OC)/C)/C)/C=C/C=C(/C(=O)OC)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801316719
Record name Dimethylcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crocetin dimethyl ester

CAS RN

5892-54-6
Record name Dimethylcrocetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5892-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crocetin dimethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcrocetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801316719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCETIN DIMETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/604TT10Y72
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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